molecular formula C20H26O4 B1673082 Jolkinolide B CAS No. 37905-08-1

Jolkinolide B

Cat. No.: B1673082
CAS No.: 37905-08-1
M. Wt: 330.4 g/mol
InChI Key: SOVOCMGDFRGRKF-MCDHERAVSA-N
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Mechanism of Action

Jolkinolide B (JB) is a bioactive diterpenoid isolated from the root of Euphorbia fischeriana Steud, a traditional Chinese medicine . It has been reported to have anti-tumor and anti-inflammatory functions . This article will delve into the mechanism of action of JB, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

JB has been found to interact with several targets in cancer cells. It regulates the Musashi-2 protein in hepatocellular carcinoma , and it has been associated with the JAK2/STAT3 signaling pathway in the treatment of rheumatoid arthritis . These targets play crucial roles in cell proliferation, apoptosis, and inflammation .

Mode of Action

JB interacts with its targets, leading to significant changes in cellular functions. For instance, it inhibits the progression of hepatocellular carcinoma by regulating the Musashi-2 protein . In rheumatoid arthritis, JB ameliorates the condition by regulating the JAK2/STAT3 signaling pathway .

Biochemical Pathways

JB affects several biochemical pathways. It has been found to induce the S cycle arrest by activating the ATR-CHK1-CDC25A-Cdk2 signaling pathway . It also induces apoptosis through the mitochondrial pathway . In rheumatoid arthritis, it regulates the JAK2/STAT3 signaling pathway .

Pharmacokinetics

To overcome this, researchers have used black phosphorus quantum dot (BPQD) nanomaterials as a drug loading platform to synthesize a nano-traditional Chinese medicine (nano-TCM) called BPQDs@JB .

Result of Action

JB has been shown to inhibit cell proliferation and migration, while promoting apoptosis . It induces apoptosis by upregulating Bax and downregulating BCL-2 expressions . It also inhibits the migration, invasion, and epithelial-to-mesenchymal transition (EMT) of hepatocellular carcinoma cells .

Action Environment

The action, efficacy, and stability of JB can be influenced by various environmental factors. For instance, the use of nanomaterials like BPQDs can enhance the bioavailability and efficacy of JB . .

Biochemical Analysis

Biochemical Properties

Jolkinolide B interacts with various enzymes and proteins, leading to a series of biochemical reactions. It has been found to suppress the proliferation of MKN45 cells in vitro . It induces DNA damage in gastric cancer MKN45 cells and activates the ATR-CHK1-CDC25A-Cdk2 signaling pathway . It also induces apoptosis through the mitochondrial pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of gastric cancer cells by causing DNA damage and inducing cell cycle arrest . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It downregulates PI3K/Akt and IAP family proteins, leading to activation of caspase-3 and -9 .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to suppress the proliferation of MKN45 cells in vitro and inhibit MKN45 xenograft tumor growth in vivo

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are still being studied, it has been found to inhibit MKN45 xenograft tumor growth in nude mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways it is involved in are still being researched.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It is likely that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Jolkinolide B involves several steps starting from diosphenol . The process includes the preparation of 4-ylidene-2,3-substituted butenolides, which are key intermediates in the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Euphorbia fischeriana. The roots are crushed, screened, and subjected to extraction using solvents . The extract is then purified to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: Jolkinolide B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of reactive oxygen species, while reduction can yield modified diterpenoid structures.

Comparison with Similar Compounds

Jolkinolide B is unique among diterpenoids due to its specific bioactivities and molecular targets. Similar compounds include:

These compounds share some mechanisms of action but differ in their specific targets and efficacy.

Properties

IUPAC Name

(1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-15H,5-9H2,1-4H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVOCMGDFRGRKF-MCDHERAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@@H]6[C@]2(O6)OC1=O)(CCCC5(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958923
Record name 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37905-08-1
Record name Jolkinolide B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37905-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jolkinolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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